molecular formula C14H19NO2 B12655554 N-(2,6-Diethylphenyl)-3-oxobutyramide CAS No. 81761-18-4

N-(2,6-Diethylphenyl)-3-oxobutyramide

Cat. No.: B12655554
CAS No.: 81761-18-4
M. Wt: 233.31 g/mol
InChI Key: KXVPBMCDXONQFU-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-3-oxobutyramide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, and an amide group attached to a 3-oxobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)-3-oxobutyramide typically involves the reaction of 2,6-diethylaniline with an appropriate acylating agent. One common method is the acylation of 2,6-diethylaniline with 3-oxobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-Diethylphenyl)-3-oxobutyramide can undergo oxidation reactions, particularly at the phenyl ring or the carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary based on the substituent introduced.

Scientific Research Applications

Chemistry: N-(2,6-Diethylphenyl)-3-oxobutyramide is used as an intermediate in the synthesis of various organic compounds. It can serve as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N-(2,6-Diethylphenyl)-3-oxobutyramide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

  • N-(2,6-Diethylphenyl)-2-chloroacetamide
  • N-(2,6-Diethylphenyl)maleimide
  • N-(2,6-Diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide

Comparison: N-(2,6-Diethylphenyl)-3-oxobutyramide is unique due to the presence of the 3-oxobutyramide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be effective.

Properties

CAS No.

81761-18-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H19NO2/c1-4-11-7-6-8-12(5-2)14(11)15-13(17)9-10(3)16/h6-8H,4-5,9H2,1-3H3,(H,15,17)

InChI Key

KXVPBMCDXONQFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C

Origin of Product

United States

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